molecular formula C17H12N2O2 B12618082 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-43-9

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B12618082
CAS No.: 918138-43-9
M. Wt: 276.29 g/mol
InChI Key: LQDFWHABNUEBOO-UHFFFAOYSA-N
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Description

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a heteroaromatic aldehyde derivative featuring a benzaldehyde core substituted at the 4-position with a bipyridinyl ether moiety. The compound’s structure includes two pyridine rings connected via an oxygen atom, with one pyridin-3-yl group attached to the central pyridine at the 5-position and the other at the 3-position (Figure 1).

Properties

CAS No.

918138-43-9

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-13-3-5-14(6-4-13)15-8-17(11-19-9-15)21-16-2-1-7-18-10-16/h1-12H

InChI Key

LQDFWHABNUEBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

The following compounds are structurally related to 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde and serve as key comparators:

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents CAS Number
This compound C₁₇H₁₂N₂O₂ 284.29* Aldehyde, Pyridine (×2), Ether 4-Benzaldehyde, 3,5-bipyridinyl ether Not Provided
4-(Pyridin-3-yl)benzaldehyde C₁₂H₉NO 183.21 Aldehyde, Pyridine 4-Benzaldehyde, 3-pyridinyl 127406-55-7
4-(4-Pyridyl)benzoic acid C₁₂H₉NO₂ 199.21 Carboxylic acid, Pyridine 4-Benzoic acid, 4-pyridinyl 4385-76-6

*Calculated molecular weight based on structural formula.

Key Observations :

Functional Group Variation: The target compound’s aldehyde group contrasts with the carboxylic acid in 4-(4-Pyridyl)benzoic acid. Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Schiff base formation), whereas carboxylic acids participate in acid-base reactions or esterifications .

Substituent Effects: The 3-pyridinyl vs. 4-pyridinyl positioning (e.g., in 4-(4-Pyridyl)benzoic acid) alters electronic properties.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (284.29 vs. 183.21 for 4-(Pyridin-3-yl)benzaldehyde) suggests reduced solubility in polar solvents, a hypothesis supported by the increased hydrophobicity from the additional pyridine ring and ether linkage.

Electronic and Reactivity Profiles
  • Basicity : The dual pyridine rings could increase basicity relative to single-pyridine derivatives, though steric hindrance from the ether bridge might limit protonation at nitrogen sites.

Biological Activity

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique arrangement of functional groups, particularly the pyridine and benzaldehyde moieties, suggests diverse interactions with biological targets.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 918138-43-9
Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
IUPAC Name This compound
InChI Key IBUSJLBOMSDTQK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyridine Ether Linkage : Achieved through nucleophilic aromatic substitution.
  • Introduction of Benzaldehyde Group : Utilized via formylation reactions like the Vilsmeier-Haack reaction.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Studies have demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, pyridine-containing structures have been shown to exhibit significant activity against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.

Antibacterial and Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their antibacterial properties. For example, certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is linked to the modulation of inflammatory pathways and cytokine release.

Case Studies and Research Findings

  • Study on Bcr-Abl Inhibition : A related study focused on pyridine derivatives showed promising results in inhibiting the Bcr-Abl fusion protein, which is crucial in certain leukemias. This suggests potential applications in targeted cancer therapies .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies indicated strong binding affinities to proteins involved in cancer progression .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes, altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparative studies highlight the unique efficacy of this compound against other pyridine derivatives:

Compound NameAnticancer ActivityAntibacterial Activity
4-{5-[Pyridin(2/4)-yl)oxy]pyridin(2/4)-yl}benzaldehydeModerateLow
4-{5-[Pyridin(3)-yl)oxy]pyridin(3)-yl}benzaldehydeHighModerate

Q & A

Basic: What synthetic strategies are effective for preparing 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde?

Methodological Answer:

  • Cross-coupling Reactions: Utilize Suzuki-Miyaura coupling for aryl-aryl bond formation between pyridine and benzaldehyde derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in DMF/H₂O mixtures are common .
  • Condensation Approaches: For intermediates, employ nucleophilic aromatic substitution (SNAr) between pyridinyl alcohols and activated benzaldehyde precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm aldehyde proton resonance at ~9.8–10.0 ppm. Pyridinyl protons appear as multiplets between 7.5–8.5 ppm. Integration ratios verify substituent positions .
    • ¹³C NMR: Aldehyde carbon at ~190–195 ppm; pyridine carbons between 120–150 ppm .
  • FTIR: Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C-O-C ether linkage at ~1250 cm⁻¹ .
  • HRMS: Use ESI+ or EI modes to confirm molecular ion ([M+H]⁺) with <5 ppm error .

Basic: What solvent systems address solubility challenges during biological assays?

Methodological Answer:

  • Primary Solvents: DMSO (10–50 mM stock solutions) due to the compound’s hydrophobicity .
  • Aqueous Dilution: For cell-based assays, dilute DMSO stocks in PBS or culture media (final DMSO ≤0.1% v/v) to prevent cytotoxicity .
  • Sonication: Briefly sonicate (5–10 min, 37°C) to disperse aggregates in aqueous buffers .

Advanced: How can computational modeling predict reactivity or target interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO/LUMO energies) and nucleophilic/electrophilic sites .
  • Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Validate with experimental IC₅₀ values from enzymatic assays .
  • MD Simulations: Analyze stability of ligand-protein complexes over 50–100 ns trajectories (AMBER or GROMACS) .

Advanced: How to design a bioactivity screening pipeline for this compound?

Methodological Answer:

  • Primary Screens:
    • Enzyme Inhibition: Test against kinases (e.g., JAK3, Akt) using fluorescence-based ADP-Glo™ assays .
    • Antimicrobial Activity: MIC assays in bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Secondary Screens:
    • Cytotoxicity: MTT assay in HEK293 or HepG2 cells to determine selectivity indices .
    • Mechanistic Studies: Western blotting for phosphorylation status of downstream targets (e.g., STAT3 for JAK inhibitors) .

Data Contradiction: How to resolve discrepancies in observed vs. theoretical NMR shifts?

Methodological Answer:

  • Impurity Check: Run HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts. Compare retention times with standards .
  • Dynamic Effects: Consider tautomerism or rotameric equilibria (e.g., aldehyde hydration). Use variable-temperature NMR to identify exchange broadening .
  • Decoupling Experiments: ¹H-¹³C HSQC/HMBC clarifies connectivity in ambiguous regions .

Advanced: What strategies optimize catalytic efficiency in its synthesis?

Methodological Answer:

  • Catalyst Screening: Compare Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for cross-coupling steps. Track yields via LC-MS .
  • Microwave Assistance: Reduce reaction times (e.g., 30 min vs. 24 hr) while maintaining >80% yield .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) or PEG-400 to improve sustainability .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize aldehyde residues with NaHSO₃ solution. Absorb with vermiculite and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How to analyze crystallographic data for structural confirmation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (ethanol/chloroform). Solve structures with SHELXT/SHELXL .
  • Twinning Analysis: Use PLATON to detect twinning in cases of poor refinement metrics (Rint > 0.1) .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., C=O···H-N) using Mercury software .

Advanced: What are the compound’s potential roles in materials science?

Methodological Answer:

  • Ligand Design: Coordinate with transition metals (e.g., Ru, Ir) for luminescent complexes. Characterize via UV-Vis and cyclic voltammetry .
  • Polymer Functionalization: Incorporate into polyimides via aldehyde-amine condensation. Assess thermal stability (TGA) and mechanical properties (DSC) .

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